N-Desmethylpheniramine

Pharmacokinetics Metabolism Analytical Reference Standards

N-Desmethylpheniramine (CAS 19428-44-5) is the critical, non-substitutable N-demethylated metabolite reference standard for quantitative pheniramine assays. Unlike parent drug or halogenated analogs, it provides the exact retention time, MS fragmentation, and response factor required for valid HPLC/LC-MS/MS bioequivalence, ICH Q3A impurity profiling, and CYP2D6 metabolism studies. Certify your regulatory submissions with a pharmacopoeia-compliant (USP/EP) standard. Contact us for pricing and immediate delivery.

Molecular Formula C15H18N2
Molecular Weight 226.32 g/mol
CAS No. 19428-44-5
Cat. No. B102111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethylpheniramine
CAS19428-44-5
SynonymsN-desmethylpheniramine
N-DMPA
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)C2=CC=CC=N2
InChIInChI=1S/C15H18N2/c1-16-12-10-14(13-7-3-2-4-8-13)15-9-5-6-11-17-15/h2-9,11,14,16H,10,12H2,1H3
InChIKeyGDCVFNAQLOMGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethylpheniramine (CAS 19428-44-5): Procurement and Analytical Differentiation for the Pheniramine Metabolite


N-Desmethylpheniramine (CAS 19428-44-5, C15H18N2) is the primary N-demethylated metabolite of the first-generation antihistamine pheniramine, an alkylamine-class H1 receptor antagonist used for allergic conditions [1]. It is a chiral, basic, lipophilic secondary amine (MW 226.32 g/mol) structurally defined by the absence of one methyl group on the terminal tertiary amine of the parent drug . While possessing antihistaminic properties through H1 receptor antagonism, its value in procurement and selection lies not in direct therapeutic use, but in its role as a critical analytical reference standard for impurity profiling in pheniramine drug substances and products, and as a key marker in pharmacokinetic, metabolism, and forensic toxicology studies [1][2].

N-Desmethylpheniramine: Why Alternative Pheniramine Metabolites or Halogenated Analogs Cannot Substitute


Generic substitution is not viable due to N-Desmethylpheniramine's unique position as a metabolite, analytical reference standard, and intermediate. Its closest comparators—the parent drug pheniramine, the fully demethylated N-didesmethylpheniramine metabolite, and the halogenated analogs chlorpheniramine and brompheniramine—exhibit quantifiably different metabolic and excretion profiles that directly impact their utility in specific analytical and research contexts [1]. The ratio of N-desmethyl to N-didesmethyl metabolite excreted in human urine differs by an order of magnitude [2]. Furthermore, the extent of N-demethylation varies significantly across the pheniramine class (pheniramine < chlorpheniramine < brompheniramine), which is inverse to the urinary excretion of total free drug [3]. This class-level divergence means an analytical standard for N-Desmethylpheniramine cannot be approximated by using standards for its parent drug, other metabolites, or halogenated analogs, as it would invalidate quantitative assays and impurity profiling methods due to mismatched retention times, MS fragmentation patterns, and quantitative response factors.

Quantitative Evidence for N-Desmethylpheniramine (CAS 19428-44-5) Against Key Comparators


Metabolic Fate Divergence: Urinary Excretion of N-Desmethylpheniramine vs. N-Didesmethylpheniramine in Humans

The primary metabolite N-desmethylpheniramine is excreted in human urine at a 2.8- to 41-fold higher mass than the secondary N-didesmethyl metabolite, establishing it as the dominant analytical marker for pheniramine metabolism. This quantitative difference dictates which reference standard is required for reliable quantitative analysis of pheniramine exposure and metabolism. [1]

Pharmacokinetics Metabolism Analytical Reference Standards

Class-Wide Metabolic Susceptibility: N-Demethylation Extent of Pheniramine vs. Chlorpheniramine vs. Brompheniramine

The extent of N-demethylation is class-dependent and follows a clear hierarchy: pheniramine is metabolized to a lesser extent than its halogenated derivatives. This inverse relationship with halogenation means the metabolic pathway for which N-desmethylpheniramine serves as the primary endpoint is quantitatively less significant for pheniramine than for chlorpheniramine or brompheniramine, a critical distinction for toxicological interpretation. [1]

Drug Metabolism Comparative Pharmacology Structure-Activity Relationship

Low Circulating Concentrations: Serum Levels of N-Desmethylpheniramine vs. Parent Drug

N-Desmethylpheniramine circulates in serum at concentrations approximately 11- to 43-fold lower than the peak concentrations of the parent drug, pheniramine. This highlights its rapid clearance and necessitates a more sensitive analytical approach for its quantification in plasma or serum compared to the parent compound. [1]

Pharmacokinetics Bioanalysis Toxicology

Purity and Regulatory Compliance: N-Desmethylpheniramine as a Qualified Pharmaceutical Impurity Standard

N-Desmethylpheniramine is a specified impurity in pheniramine drug substances, typically controlled to levels ≤0.2% per ICH Q3A guidelines for individual unspecified impurities. It is available as a highly characterized reference material that complies with USP, EP, JP, and BP standards, complete with a Certificate of Analysis (CoA) and Structure Elucidation Report (SER). [1] This level of documentation and compliance is not guaranteed for general-purpose research chemicals, making this specific grade essential for regulatory submissions (ANDA/NDA) and GMP QC release testing. [2]

Pharmaceutical Analysis Quality Control Impurity Profiling

Validated Application Scenarios for N-Desmethylpheniramine (CAS 19428-44-5)


Regulated Bioanalysis for Pheniramine Pharmacokinetic Studies

For studies requiring quantitative measurement of pheniramine metabolism in plasma or urine (e.g., bioequivalence, DDI, or renal impairment studies), N-Desmethylpheniramine is the mandatory reference standard for calibrating and validating HPLC or LC-MS/MS methods for its major metabolite. Its low circulating levels (≤21 ng/mL) [1] demand a high-purity, well-characterized standard to ensure assay sensitivity and accuracy. Substituting with the parent drug or other metabolites would result in inaccurate quantification due to different physicochemical properties and MS responses.

Pharmaceutical Impurity Profiling and Quality Control of Pheniramine API

As a known and specified related substance in pheniramine active pharmaceutical ingredient (API) synthesis, N-Desmethylpheniramine is essential for HPLC impurity profiling in QC laboratories. Its presence must be controlled per ICH Q3A guidelines. Using a pharmacopoeia-compliant reference standard (e.g., compliant with USP, EP) with full documentation (CoA, SER) [1] is critical for method validation, system suitability testing, and accurate quantification during batch release and stability studies. Non-certified material is unsuitable for GMP environments.

Forensic and Clinical Toxicology Confirmation of Pheniramine Exposure

In post-mortem or clinical toxicology, detection of the parent drug alone may be insufficient to confirm exposure, especially in cases of delayed presentation. The detection and quantification of the primary metabolite N-Desmethylpheniramine in urine (where it is excreted in mg quantities) [1] provides definitive proof of in vivo metabolism. Its use as a reference standard is vital for developing and validating confirmatory GC-MS or LC-MS/MS methods, as its distinct mass spectrum and retention time differentiate it from the parent drug and other structurally similar antihistamines [2].

In Vitro Metabolism Studies Using Hepatic Models

When investigating the N-demethylation of pheniramine by specific CYP450 isoforms (e.g., CYP2D6) in human liver microsomes or hepatocytes, an authentic N-Desmethylpheniramine reference standard is required to identify and quantify the reaction product. Given the class-level differences in metabolic susceptibility [3], using a metabolite standard from a different pheniramine analog (e.g., N-desmethylchlorpheniramine) is not scientifically valid due to potential differences in extraction efficiency, chromatographic behavior, and ionization efficiency. An authentic standard ensures accurate determination of enzyme kinetics (Km, Vmax) and the assessment of potential drug-drug interactions.

Technical Documentation Hub

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